molecular formula C5H11NO B566872 3-Methoxycyclobutanamine CAS No. 1234615-98-5

3-Methoxycyclobutanamine

Cat. No.: B566872
CAS No.: 1234615-98-5
M. Wt: 101.149
InChI Key: CTZHBPUHGUPFSN-UHFFFAOYSA-N
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Description

3-Methoxycyclobutanamine is an organic compound with the molecular formula C5H11NO. It is a cyclobutane derivative where an amine group is attached to the third carbon of the cyclobutane ring, and a methoxy group is attached to the same carbon. This compound is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxycyclobutanamine typically involves the following steps:

    Cyclobutanone Formation: The initial step involves the formation of cyclobutanone from a suitable precursor.

    Methoxylation: The cyclobutanone is then subjected to methoxylation to introduce the methoxy group at the desired position.

    Amination: Finally, the methoxy-substituted cyclobutanone undergoes amination to form this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Methoxycyclobutanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methoxy and amine groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include meta-chloroperoxybenzoic acid (mCPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted cyclobutanamines and their derivatives .

Scientific Research Applications

3-Methoxycyclobutanamine has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Methoxycyclobutanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both methoxy and amine groups on the cyclobutane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and development.

Properties

IUPAC Name

3-methoxycyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-7-5-2-4(6)3-5/h4-5H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZHBPUHGUPFSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693370, DTXSID201306039
Record name 3-Methoxycyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3-Methoxycyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234615-98-5, 1363381-00-3
Record name 3-Methoxycyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3-Methoxycyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHOXYCYCLOBUTANAMINE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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